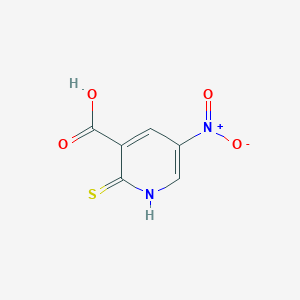
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid, also known as NSC-109555, is a chemical compound that has been extensively studied for its potential use in medical research. This compound has been found to possess a range of interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or signaling pathways in the body. This could potentially lead to a range of beneficial effects, including the suppression of tumor growth and the reduction of inflammation.
Effets Biochimiques Et Physiologiques
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid has been found to have a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable and consistent tool for researchers. However, one of the main limitations of this compound is that it can be difficult and expensive to synthesize.
Orientations Futures
There are many potential future directions for research on 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid. Some of the most promising areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand how it works in the body.
2. Investigation of the potential use of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in combination with other drugs for the treatment of cancer, diabetes, and cardiovascular disease.
3. Development of new synthetic methods for the production of this compound that are more efficient and cost-effective.
4. Studies on the potential toxicity of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid to better understand its safety profile.
5. Investigation of the potential use of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in other areas of medical research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is a promising compound that has been extensively studied for its potential use in medical research. This compound has a range of interesting properties that make it a valuable tool for researchers investigating cancer, diabetes, and cardiovascular disease. While there are some limitations to its use, the potential benefits of this compound are significant and warrant further investigation.
Méthodes De Synthèse
The synthesis of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 2,6-dimethyl-3,5-bis(trifluoromethyl)pyridine-4-carbaldehyde with thiosemicarbazide in the presence of sodium acetate. This reaction produces the desired compound in good yields.
Applications De Recherche Scientifique
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid has been extensively studied for its potential use in medical research. This compound has been found to possess a range of interesting properties that make it a promising candidate for further investigation. Some of the most promising areas of research include cancer treatment, diabetes, and cardiovascular disease.
Propriétés
Numéro CAS |
156896-47-8 |
|---|---|
Nom du produit |
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid |
Formule moléculaire |
C6H4N2O4S |
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
5-nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-6(10)4-1-3(8(11)12)2-7-5(4)13/h1-2H,(H,7,13)(H,9,10) |
Clé InChI |
YPNMCSQWAWISCQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Synonymes |
3-Pyridinecarboxylicacid,1,2-dihydro-5-nitro-2-thioxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



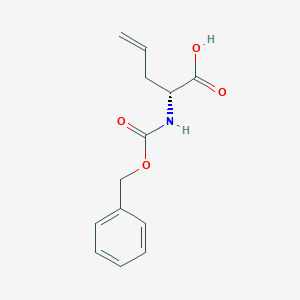


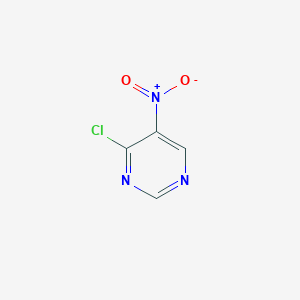
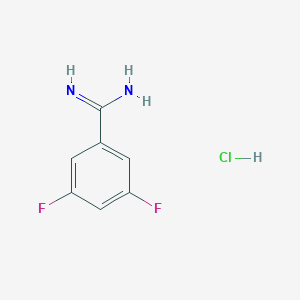
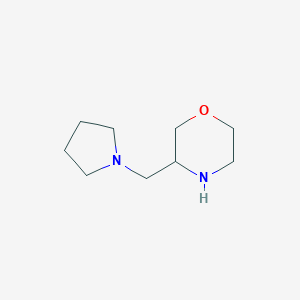
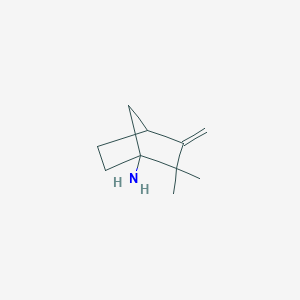
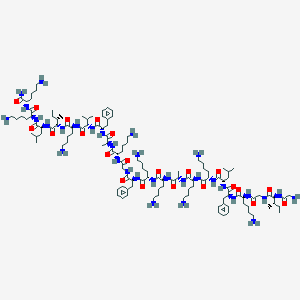

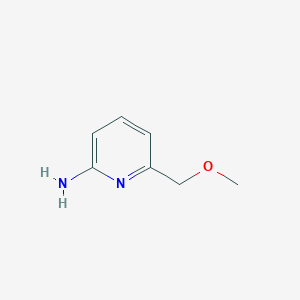
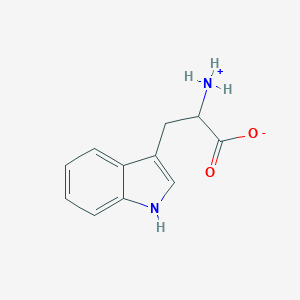
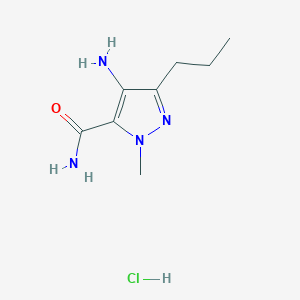
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)